molecular formula C17H19NO3 B2463125 1-Nitro-4-[4-(pentyloxy)phenyl]benzene CAS No. 57125-43-6

1-Nitro-4-[4-(pentyloxy)phenyl]benzene

Cat. No.: B2463125
CAS No.: 57125-43-6
M. Wt: 285.343
InChI Key: ADKCMQFCGBUMEC-UHFFFAOYSA-N
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Description

1-Nitro-4-[4-(pentyloxy)phenyl]benzene is a nitro-substituted biphenyl ether characterized by a pentyloxy chain (-OC₅H₁₁) at the para position of one benzene ring and a nitro group (-NO₂) at the para position of the adjacent ring. Its molecular formula is C₁₇H₁₉NO₃, with a molecular weight of 285.35 g/mol .

Properties

IUPAC Name

1-nitro-4-(4-pentoxyphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-2-3-4-13-21-17-11-7-15(8-12-17)14-5-9-16(10-6-14)18(19)20/h5-12H,2-4,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKCMQFCGBUMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-4-[4-(pentyloxy)phenyl]benzene typically involves the nitration of 4-(4-pentoxyphenyl)benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes, which offer better control over reaction parameters and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and selectivity of the nitration process.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-4-[4-(pentyloxy)phenyl]benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the compound, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Common reducing agents include hydrogen gas with a catalyst, tin(II) chloride, or iron powder in acidic conditions.

Major Products Formed:

    Reduction: The major product is 1-amino-4-(4-pentoxyphenyl)benzene.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

1-Nitro-4-[4-(pentyloxy)phenyl]benzene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various functionalized aromatic compounds, which are useful in organic synthesis and material science.

    Biology: The compound can be used in the study of nitroaromatic compound metabolism and its effects on biological systems.

    Medicine: Research into its potential pharmacological properties, such as antimicrobial or anticancer activities, is ongoing.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Nitro-4-[4-(pentyloxy)phenyl]benzene primarily involves its interactions with biological molecules through its nitro group. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s molecular targets and pathways are still under investigation, but it is known to affect cellular redox balance and enzyme activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-Nitro-4-[4-(pentyloxy)phenyl]benzene, differing primarily in substituent groups, electronic effects, and physical properties.

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
This compound C₁₇H₁₉NO₃ 285.35 -NO₂, -O-C₅H₁₁ Biphenyl ether with long alkyl chain
4-Nitrodiphenyl Sulfide C₁₂H₉NO₂S 231.27 -NO₂, -S- Biphenyl sulfide (S replaces O)
1-Nitro-4-(2-propyn-1-yloxy)benzene C₉H₇NO₃ 177.16 -NO₂, -O-C≡CH Propargyloxy group (alkyne functionality)
4-Nitrobiphenyl C₁₂H₉NO₂ 199.21 -NO₂ Biphenyl (no ether linkage)
1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene C₁₃H₈F₃NO₃ 283.20 -NO₂, -O-CF₃ Trifluoromethoxy group (electron-withdrawing)
1-Benzyloxy-4-nitrobenzene C₁₃H₁₁NO₃ 229.23 -NO₂, -O-CH₂C₆H₅ Benzyloxy group (bulky aromatic substituent)
Bis(4-nitrophenyl) ether C₁₂H₈N₂O₅ 260.20 -NO₂ (on both rings) Symmetrical diether with dual nitro groups

Key Comparisons

  • Electronic Effects: The trifluoromethoxy group (-O-CF₃) in the compound from introduces strong electron-withdrawing effects due to fluorine’s electronegativity, enhancing the nitro group’s deactivating impact on the aromatic ring. 4-Nitrobiphenyl () lacks an ether bridge, reducing polarity and making it less soluble in polar solvents compared to ether-linked analogues .
  • Polarity and Solubility :

    • The pentyloxy chain increases lipophilicity, likely improving solubility in organic solvents (e.g., hexane, toluene) compared to shorter-chain or fluorinated derivatives. For instance, 1-Nitro-4-(2-propyn-1-yloxy)benzene () contains a propargyloxy group, which may reduce solubility due to the rigid alkyne moiety .
    • Bis(4-nitrophenyl) ether () exhibits higher polarity and melting point due to dual nitro groups and symmetrical structure .
  • Reactivity and Applications :

    • 4-Nitrodiphenyl Sulfide () can undergo oxidation to sulfone derivatives, a pathway unavailable to ether analogues. This makes it useful in sulfur-based polymer chemistry .
    • The propargyloxy group in enables click chemistry applications (e.g., Huisgen cycloaddition), whereas the pentyloxy chain may favor applications requiring flexibility, such as liquid crystal matrices .
    • 1-Benzyloxy-4-nitrobenzene () is a common intermediate in pharmaceutical synthesis, leveraging the benzyl group’s stability under acidic conditions .
  • Spectroscopic Properties :

    • NMR data for 1-Nitro-4-(phenylethynyl)benzene () reveals distinct aromatic and alkyne proton signals, which differ from the alkyl chain proton environments in the pentyloxy analogue .

Research Findings

  • Synthetic Flexibility: Williamson ether synthesis is a viable route for nitro-aryl ethers, as demonstrated by the preparation of 1-Benzyloxy-4-nitrobenzene from 4-nitrophenol and benzyl chloride .
  • Thermal Stability : Longer alkyl chains (e.g., pentyloxy) may lower melting points compared to rigid substituents like trifluoromethoxy or benzyloxy groups .
  • Toxicity : Compounds like 4-Nitrobiphenyl () are classified as toxic solids (UN2811), suggesting similar handling precautions for nitro-aromatic ethers .

Biological Activity

1-Nitro-4-[4-(pentyloxy)phenyl]benzene (CAS No. 57125-43-6) is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

This compound features a nitro group and a pentyloxy substituent on a biphenyl structure, which may influence its interaction with biological targets. The structural formula can be represented as follows:

C17H21NO3\text{C}_{17}\text{H}_{21}\text{N}\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group may facilitate electron transfer processes, potentially leading to oxidative stress in cells. This mechanism is significant in the context of anticancer and antimicrobial activities.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, research shows that nitro-substituted phenyl compounds can induce apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism seems to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Studies

Study Findings
Study 1: Anticancer ActivityDemonstrated cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. Mechanism involved apoptosis induction through mitochondrial pathway activation .
Study 2: Antimicrobial EfficacyShowed effective inhibition against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .
Study 3: Mechanistic InsightsInvestigated the electron transfer properties of the nitro group, suggesting a role in redox cycling that contributes to oxidative stress in target cells .

Summary of Research

Research indicates that this compound exhibits diverse biological activities, primarily due to its unique chemical structure. Key findings include:

  • Cytotoxicity : Effective against various cancer cell lines.
  • Antimicrobial Effects : Inhibition of bacterial growth, suggesting potential as a therapeutic agent.
  • Mechanistic Insights : Involvement in oxidative stress pathways through electron transfer mechanisms.

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